

Ombuoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: Ombuoside

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Ombuoside, a flavonoid glycoside, and its aglycone form, Ombuin, have demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antimicrobial applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of **Ombuoside**, supported by available experimental data, to inform further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **Ombuoside** (Ombuin).

Table 1: In Vitro Anti-Inflammatory Efficacy of Ombuin

Parameter	Cell Line	Treatment	Concentration	Result
Nitric Oxide (NO) Production	BV-2 Microglia	LPS + Ombuin	10 μ M	Significant Reduction[1]
30 μ M	Dose-dependent Reduction[1]			
50 μ M	Dose-dependent Reduction[1]			
Interleukin-6 (IL-6) Release	BV-2 Microglia	LPS + Ombuin	10 μ M	Significant Reduction[1]
30 μ M	Dose-dependent Reduction[1]			
50 μ M	Dose-dependent Reduction[1]			
Interleukin-1 β (IL-1 β) Release	BV-2 Microglia	LPS + Ombuin	10 μ M	Significant Reduction[1]
30 μ M	Dose-dependent Reduction[1]			
50 μ M	Dose-dependent Reduction[1]			
Tumor Necrosis Factor- α (TNF- α) Release	BV-2 Microglia	LPS + Ombuin	10 μ M	Significant Reduction[1]
30 μ M	Dose-dependent Reduction[1]			
50 μ M	Dose-dependent Reduction[1]			
Reactive Oxygen Species (ROS) Production	BV-2 Microglia	LPS + Ombuin	10 μ M	Significant Reduction[1]

30 μ M	Dose-dependent Reduction[1]
50 μ M	Dose-dependent Reduction[1]

Table 2: In Vivo Anti-Inflammatory and Anti-Fibrotic Efficacy of Ombuin in a Diabetic Nephropathy Rat Model

Parameter	Animal Model	Treatment	Dosage	Result
Renal Function	Diabetic Nephropathy Rats	Ombuin	Not Specified	Significantly Improved[2][3]
Renal Interstitial Fibrosis	Diabetic Nephropathy Rats	Ombuin	Not Specified	Improved[2][3]
Inflammatory Cytokine Release	Diabetic Nephropathy Rats	Ombuin	Not Specified	Suppressed[2][3]

Table 3: In Vivo Hepatoprotective Efficacy of Ombuin in a Liver Cirrhosis Rat Model

Parameter	Animal Model	Treatment	Dosage	Result
Serum Inflammatory Cytokines	TAA-Induced Liver Cirrhosis Rats	Ombuin	30 mg/kg	Significant Reduction[4]
60 mg/kg	Dose-dependent Reduction[4]			

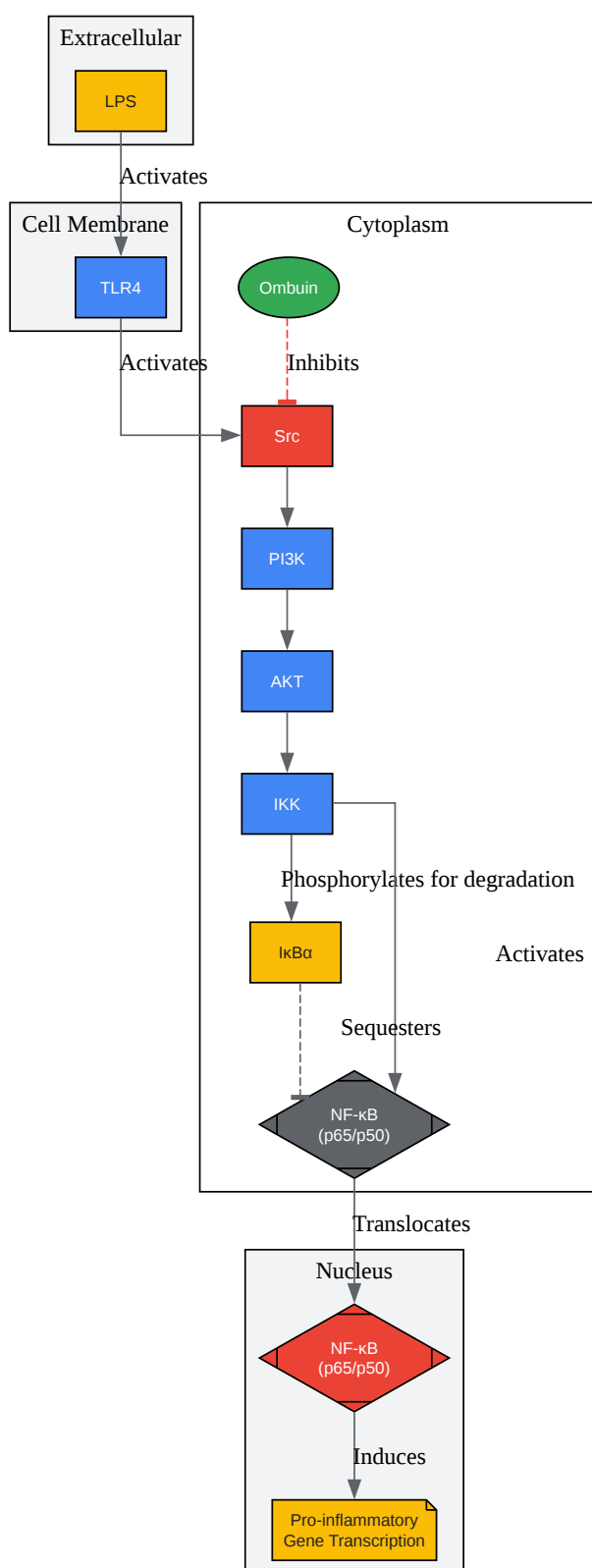
Table 4: In Vitro Antimicrobial Activity of **Ombuoside**

Organism	Activity	Quantitative Data (MIC)
Corynebacterium diphtheria	Moderate	Not Available
Staphylococcus aureus	Moderate	Not Available
Escherichia coli	Moderate	Not Available
Candida albicans	Moderate	Not Available

Note: Despite extensive searches, specific Minimum Inhibitory Concentration (MIC) values for **Ombuoside** against the tested microorganisms were not available in the reviewed literature. The activity is described qualitatively as "moderate".

Signaling Pathway Modulation

In vitro studies have elucidated a key signaling pathway modulated by Ombuin in its anti-neuroinflammatory action. Ombuin directly targets the Src tyrosine kinase, leading to the downstream suppression of the PI3K-AKT/NF- κ B signaling cascade. This inhibition results in a significant reduction of pro-inflammatory mediators.



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Caption: Ombuin's anti-inflammatory signaling pathway.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay

- **Cell Culture:** BV-2 microglia cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Treatment:** Cells were pre-treated with various concentrations of Ombuin (10, 30, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO):** NO production in the culture supernatant was measured using the Griess reagent assay.[1]
 - **Cytokines (IL-6, IL-1β, TNF-α):** The concentrations of these cytokines in the cell culture supernatants were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
 - **Reactive Oxygen Species (ROS):** Intracellular ROS levels were detected using the 2',7'-dichlorofluorescein diacetate (DCFH-DA) assay.[1]
- **Western Blot Analysis:** To determine the effect on the signaling pathway, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against Src, p-PI3K, p-AKT, p-IKKα/β, p-IκBα, and NF-κB, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Diabetic Nephropathy Model

- **Animal Model:** Diabetic nephropathy (DN) was induced in rats through a high-sucrose and high-fat diet combined with an injection of streptozotocin.[2][3]
- **Treatment:** DN rats were treated with Ombuin. The specific dosage and duration of treatment were not detailed in the available abstract.

- Efficacy Evaluation:
 - Renal Function: Assessed by measuring relevant biomarkers (not specified in the abstract).[2][3]
 - Histopathology: Renal tissues were examined for pathological changes and interstitial fibrosis.[2][3]
 - Immunohistochemistry and Western Blotting: Protein expression levels of TGF- β 1, CTGF, fibronectin, p65, p-p65, Cleaved-Notch 1, Hes 1, and PPAR γ were analyzed in renal tissues.[2][3]

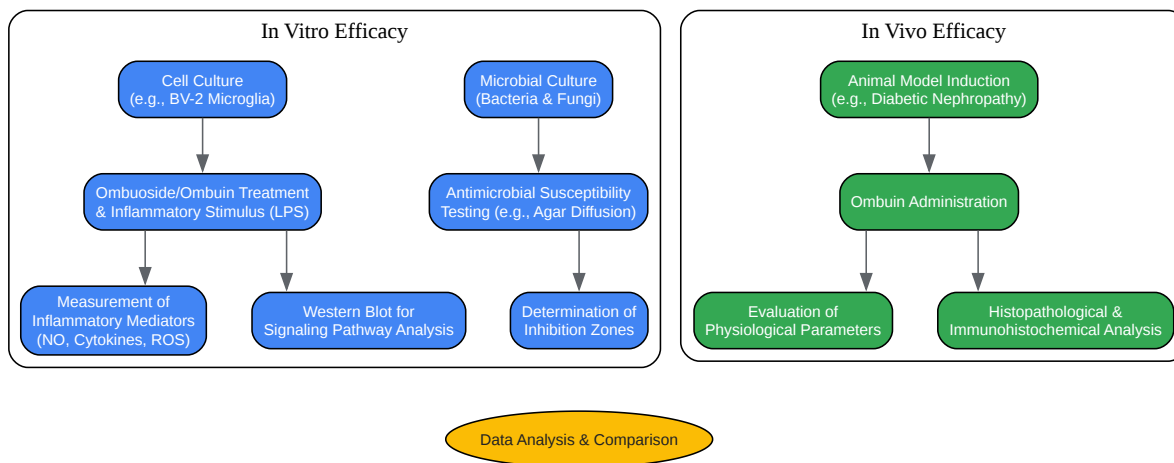
In Vivo Liver Cirrhosis Model

- Animal Model: Liver cirrhosis was induced in rats by intraperitoneal injection of thioacetamide (TAA).
- Treatment: Rats were treated with Ombuin at doses of 30 mg/kg and 60 mg/kg.[4]
- Efficacy Evaluation: Serum levels of inflammatory cytokines were measured to assess the hepatoprotective and anti-inflammatory effects of Ombuin.[4]

In Vitro Antimicrobial Susceptibility Testing (General Protocol)

- Method: The agar diffusion method was used to assess the antimicrobial activity of **Ombuoside**.
- Procedure: A standardized inoculum of the test microorganism is spread onto an agar plate. Paper discs impregnated with **Ombuoside** are placed on the agar surface. The plates are incubated under appropriate conditions. The diameter of the zone of growth inhibition around the disc is measured to determine the antimicrobial activity.

Experimental Workflow



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